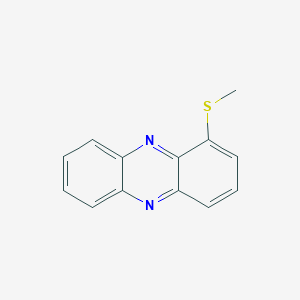

1-(Methylthio)phenazine

CAS No.: 5752-48-7

Cat. No.: VC19735084

Molecular Formula: C13H10N2S

Molecular Weight: 226.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5752-48-7 |

|---|---|

| Molecular Formula | C13H10N2S |

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | 1-methylsulfanylphenazine |

| Standard InChI | InChI=1S/C13H10N2S/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 |

| Standard InChI Key | ZIHPTBXICBJMEQ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Introduction

Structural Characteristics and Nomenclature

The core structure of 1-(methylthio)phenazine consists of a planar tricyclic system comprising two benzene rings fused with a central pyrazine ring. The methylthio substituent at position 1 introduces steric and electronic modifications that distinguish it from simpler phenazines like 1-methylphenazine (C₁₃H₁₀N₂, MW 194.23 g/mol) or hydroxylated analogs such as 1-hydroxyphenazine . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂S | |

| Molecular Weight | 226.30 g/mol | |

| Exact Mass | 226.0563 Da | |

| Topological Polar Surface Area | 58.7 Ų |

The sulfur atom in the methylthio group enhances lipophilicity compared to oxygenated phenazines, as evidenced by its calculated LogP value of 3.25. This property likely influences membrane permeability and bioavailability, though experimental data remain scarce.

Physicochemical Properties

The methylthio group imparts distinct physicochemical characteristics:

-

Solubility: Predicted to exhibit low aqueous solubility due to high lipophilicity (LogP ≈ 3.25), favoring organic solvents like dimethylformamide (DMF) or dichloromethane.

-

Stability: Sulfur-containing aromatics are prone to oxidation, suggesting that 1-(methylthio)phenazine may degrade under strong oxidizing conditions, forming sulfoxide or sulfone derivatives.

-

Spectroscopic Features: Expected UV-Vis absorption maxima in the 350–450 nm range, typical for phenazines . Mass spectrometry would show a molecular ion peak at m/z 226.0563 (C₁₃H₁₀N₂S⁺).

Biological Activities and Mechanisms

While direct studies on 1-(methylthio)phenazine are lacking, structure-activity relationships from analogous phenazines provide insights:

Anticancer Activity

Compounds such as 7,8-dimethylphenazine-1-carboxamide demonstrate selective toxicity toward leukemia cells (EC₅₀ < 1 μM) . The sulfur atom in 1-(methylthio)phenazine could modulate redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Enzyme Inhibition

Phenazines often intercalate DNA or inhibit topoisomerases . The methylthio group’s bulk may hinder intercalation but improve interactions with hydrophobic enzyme pockets, suggesting unique inhibitory profiles.

Research Challenges and Future Directions

Despite its promising features, 1-(methylthio)phenazine remains underexplored. Critical research gaps include:

-

Synthetic Optimization: Developing regioselective methods to improve yield and purity.

-

Biological Profiling: Systematic evaluation against microbial panels and cancer cell lines.

-

Structure-Activity Studies: Comparing its activity to methylated (e.g., 1-methylphenazine ) and hydroxylated analogs.

Advances in microbial biosynthesis could also prove fruitful. Enzymes like LaPhzNO1 from Lysobacter antibioticus, which catalyze N-oxidation in phenazines , might be engineered to functionalize 1-(methylthio)phenazine further.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume